molecular formula C17H20BrN3O2S B2536004 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide CAS No. 2309777-99-7

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2536004
CAS No.: 2309777-99-7
M. Wt: 410.33
InChI Key: YDYINTZIBIFGCG-UHFFFAOYSA-N
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Description

4-Bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is a chemical hybrid featuring a benzenesulfonamide group linked to a dicyclopropylpyrazole moiety via an ethyl spacer. This structure is of significant interest in medicinal chemistry for developing novel pharmacologically active compounds. The benzenesulfonamide group is a privileged scaffold in drug discovery, known for its ability to inhibit various enzymes. Sulfonamide derivatives are extensively investigated as potent inhibitors of targets like carbonic anhydrase (CA) and acetylcholinesterase (AChE) . Simultaneously, the 3,5-dicyclopropyl-1H-pyrazole component is a key structural feature found in compounds with demonstrated central nervous system (CNS) activity. Recent research on 3-bromo-1-(1,1-dioxothietan-3-yl)-4-nitro-1H-pyrazole derivatives has shown significant antidepressant activity in preclinical models, highlighting the potential of brominated pyrazole scaffolds in neuroscience research . The combination of these features makes this compound a valuable chemical tool for researchers exploring new therapeutic avenues in areas such as neurological disorders and enzyme-related pathologies. Its primary research applications include serving as a key intermediate in organic synthesis, a potential candidate for high-throughput screening against biological targets, and a lead compound for the development of more potent and selective enzyme inhibitors or CNS-active agents. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c18-14-5-7-15(8-6-14)24(22,23)19-9-10-21-17(13-3-4-13)11-16(20-21)12-1-2-12/h5-8,11-13,19H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYINTZIBIFGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=C(C=C3)Br)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves several steps. One common method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a typical synthetic route might involve the reaction of a brominated benzene derivative with a pyrazole compound under specific conditions to form the desired product. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Cross-Coupling Reactions (Bromine Reactivity)

The bromine atom at the 4-position of the benzene ring facilitates transition-metal-catalyzed couplings. Key pathways include:

Reaction TypeConditions/ReagentsExpected ProductSource Support
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl/heteroaryl boronic acidBiaryl or heteroaryl-substituted sulfonamide
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, primary/secondary amineN-Aryl sulfonamide derivatives
Ullmann-Type CouplingCuI, L-proline, amine nucleophileC–N bond formation at the brominated site
  • Example : Reaction with phenylboronic acid under Suzuki conditions yields 4-phenyl-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide .

Sulfonamide Functionalization

The sulfonamide group (-SO₂NH-) participates in:

Acylation/Alkylation

  • Reagents : Acetyl chloride, alkyl halides (e.g., CH₃I)

  • Outcome : N-Acyl or N-alkyl sulfonamides, enhancing lipophilicity .

Condensation

  • Reagents : Aldehydes/ketones under acidic conditions (e.g., HCl, H₂SO₄)

  • Outcome : Formation of sulfonamide-linked Schiff bases .

Pyrazole Ring Reactivity

The 3,5-dicyclopropyl-1H-pyrazole moiety exhibits:

Electrophilic Substitution

  • Sites : Position 4 (para to pyrazole N–H) is most reactive due to π-excess character .

  • Reactions :

    • Nitration (HNO₃/H₂SO₄) → 4-nitro-3,5-dicyclopropylpyrazole derivatives.

    • Halogenation (Cl₂/Br₂, FeCl₃) → 4-halo-substituted pyrazoles .

Coordination Chemistry

  • Metal Complexation : Pyrazole N atoms bind to transition metals (e.g., Pd, Cu) to form catalysts or bioactive complexes .

Cyclopropyl Group Influence

  • Steric Effects : Cyclopropyl substituents at pyrazole 3,5-positions hinder electrophilic attack at adjacent positions, directing reactivity to the 4-site .

  • Electronic Effects : Electron-donating cyclopropane rings enhance pyrazole’s aromatic stability, reducing ring-opening tendencies .

Multicomponent Reactions

The compound’s multifunctional design enables participation in tandem processes:

Reaction SystemComponentsProduct Class
Pyrazolo-pyridinone synthesisEnones, amines, carbonyl compoundsFused heterocycles (e.g., pyrazolo[3,4-b]pyridines)
CyclocondensationHydrazines, diketonesTrisubstituted pyrazoles

Biological Activity Considerations

While not directly studied, structural analogs demonstrate:

  • Anticancer Potential : Pyrazole-sulfonamide hybrids inhibit carbonic anhydrases or kinase pathways .

  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Br, SO₂NH₂) enhance bacterial membrane disruption .

Key Challenges & Research Gaps

  • Direct Studies : No published data explicitly addresses this compound; inferences derive from fragment-based reactivity.

  • Stability : Cyclopropane ring strain may limit harsh reaction conditions (e.g., strong acids/bases).

  • Synthetic Optimization : Stepwise functionalization (e.g., bromine coupling before pyrazole modification) is advised to avoid side reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of sulfonamides, including 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide, exhibit significant anticancer properties through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is often overexpressed in various tumors and is associated with cancer progression. In one study, compounds similar to 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent enzyme inhibition and potential for use in cancer treatment .

Furthermore, these compounds have been shown to induce apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing annexin V-FITC positivity compared to controls. This suggests that the compound could play a role in targeted cancer therapies by promoting programmed cell death in malignant cells .

Antimicrobial Properties

The antimicrobial activity of sulfonamide derivatives has also been extensively studied. Compounds similar to 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide have shown effectiveness against various bacterial strains by inhibiting the growth of pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies utilized minimum inhibitory concentration (MIC) assays to evaluate efficacy and found that these compounds can significantly suppress microbial biofilm formation, which is crucial for preventing infections .

Antidiabetic Potential

Sulfonamide derivatives have been investigated for their antidiabetic properties as well. In vivo studies involving streptozotocin-induced diabetic models demonstrated that certain benzenesulfonamide derivatives possess considerable hypoglycemic activity comparable to well-known antidiabetic agents like glibenclamide. These findings suggest that structural modifications of sulfonamide compounds can enhance their effectiveness as antidiabetic agents .

Structure and Mechanism of Action

The molecular structure of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide contributes to its biological activity. The presence of the dicyclopropyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The sulfonamide moiety is critical for enzyme inhibition mechanisms, particularly in targeting carbonic anhydrases involved in various physiological processes.

Summary Table of Applications

Application Mechanism Efficacy
AnticancerInhibition of carbonic anhydrase IXIC50: 10.93 - 25.06 nM
AntimicrobialInhibition of bacterial growth and biofilm formationEffective against K. pneumoniae and P. aeruginosa
AntidiabeticHypoglycemic activity via modulation of glucose metabolismComparable to glibenclamide

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamide Derivatives

Heterocyclic Modifications and Reactivity

  • Pyrazole vs. Triazole/Oxadiazole Systems: The target’s pyrazole moiety differs from triazoles (22, 23) and oxadiazoles (24, 25) in the 2014 study. Cyclopropyl groups may increase metabolic stability compared to methyl substituents in 18 .
  • Synthesis Complexity : The dicyclopropylpyrazole group likely requires specialized synthesis (e.g., cyclopropanation via carbene insertion or Suzuki coupling), contrasting with the straightforward hydrazone/cyclization routes for compounds 15–18 .

Spectroscopic Distinctions

  • ¹H-NMR : The target’s cyclopropyl C-H protons are expected near δ 1.0–1.5 ppm, distinct from methyl groups (δ 2.25 in 18 ) or aromatic protons (δ 7–8 ppm). The sulfonamide NH signal (~δ 10–11 ppm) aligns with 15–17 .
  • ¹³C-NMR : The brominated aromatic carbon (C-Br) would resonate at ~δ 120–125 ppm, whereas nitro (17 ) and carbonyl carbons appear upfield (δ 150–167 ppm) .

Biological Activity

4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide is C17H20BrN3O2SC_{17}H_{20}BrN_{3}O_{2}S with a molecular weight of 410.3 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.

Sulfonamides generally exert their effects by inhibiting bacterial folate synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This mechanism can be extrapolated to explore the potential effects of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide in various biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzene sulfonamides have shown effectiveness against various cancer cell lines. A study demonstrated that certain sulfonamide derivatives could induce apoptosis in leukemia cells by disrupting cell cycle progression and promoting necrosis .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound ARPMI-82261.11Induces apoptosis
Compound BSR Cells0.85Cell cycle arrest at G2/M phase
4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamideTBDTBDTBD

Cardiovascular Effects

The cardiovascular effects of sulfonamide derivatives were evaluated using isolated rat heart models. Results indicated that some benzene sulfonamides reduced coronary resistance and perfusion pressure significantly. This suggests potential applications in treating conditions like hypertension or heart failure .

Table 2: Effects on Perfusion Pressure

CompoundDose (nM)Effect on Perfusion Pressure (%)
Control-0
Benzene Sulfonamide0.001-15
4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamideTBDTBD

Case Studies

In a notable case study involving the use of similar compounds in vivo, researchers found that specific sulfonamide derivatives exhibited significant anti-inflammatory effects by modulating cytokine release in animal models. These findings suggest that the biological activity of 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide may extend beyond antibacterial properties to include anti-inflammatory mechanisms as well .

Pharmacokinetic Profile

Preliminary pharmacokinetic studies indicate favorable absorption characteristics for 4-bromo-N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]benzene-1-sulfonamide. The compound is predicted to have high gastrointestinal absorption and good blood-brain barrier permeability based on its structural properties .

Table 3: Predicted Pharmacokinetic Parameters

ParameterValue
GI AbsorptionHigh
Blood-Brain Barrier PermeabilityYes
Log P (octanol-water partition coefficient)1.46

Q & A

How can the synthesis of this compound be optimized for higher yield and purity, particularly in multi-step reactions involving cyclopropyl and sulfonamide groups?

Methodological Answer:
Synthesis optimization should focus on reaction conditions such as solvent selection, catalyst use, and temperature control. For cyclopropyl-containing intermediates, absolute ethanol with glacial acetic acid (as a catalyst) under reflux for 4–6 hours is effective for condensation reactions . Purification via column chromatography with gradients of ethyl acetate/hexane (30–70%) can isolate the sulfonamide product. Monitoring reaction progress by TLC or HPLC ensures intermediate stability. For pyrazole derivatives, cyclopropane ring formation may require palladium-catalyzed cross-coupling to avoid side products .

What computational strategies are recommended to analyze the compound’s interaction with acetylcholinesterase or carbonic anhydrase isoforms?

Methodological Answer:
Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic properties and predict binding affinities . Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) should use crystal structures of target enzymes (PDB: 4EY7 for acetylcholinesterase). Include exact exchange terms in DFT to improve thermochemical accuracy for sulfonamide-enzyme interactions . Validate computational results with in vitro enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) .

How do structural modifications (e.g., bromine substitution, cyclopropyl groups) influence inhibitory activity against carbonic anhydrase isoforms I/II?

Methodological Answer:
Perform a structure-activity relationship (SAR) study by synthesizing analogs with halogens (Br, Cl) at the 4-position and varying pyrazole substituents. Test inhibitory potency via stopped-flow CO₂ hydration assays . Bromine’s electron-withdrawing effect enhances sulfonamide binding to zinc in the enzyme’s active site. Cyclopropyl groups may increase lipophilicity, improving membrane permeability—confirmed via logP calculations (XlogP ≈ 3) and Caco-2 cell assays . Compare IC₅₀ values across isoforms to identify selectivity (e.g., CA II vs. CA IX).

What experimental approaches resolve contradictions in reported enzyme inhibition data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:
Standardize assay conditions: pH (7.4 for physiological relevance), temperature (25°C), and substrate concentration (2–4 mM for CO₂ hydration). Use recombinant enzymes to ensure isoform purity. Validate inconsistencies via kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition . Cross-reference with crystallographic data (SHELX-refined structures) to confirm binding modes . Consider allosteric effects from pyrazole-ethyl linker flexibility .

How can the compound’s stability be assessed under physiological conditions for reliable in vitro/in vivo studies?

Methodological Answer:
Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 48–72 hours. Monitor degradation via HPLC-MS to identify hydrolytic cleavage points (e.g., sulfonamide or pyrazole groups) . For in vivo pharmacokinetics, use radiolabeled (¹⁴C) compound in rodent models to track metabolic pathways. Cytochrome P450 inhibition assays (CYP3A4/2D6) assess hepatic metabolism . Stability in plasma is critical—pre-incubate with human serum albumin (HSA) to test protein binding effects .

What advanced techniques characterize the compound’s subcellular localization and transport mechanisms?

Methodological Answer:
Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-FL conjugate) in live-cell imaging. Subcellular fractionation (differential centrifugation) followed by LC-MS/MS quantifies localization in mitochondria, cytoplasm, or nuclei . Inhibit ATP-binding cassette (ABC) transporters (e.g., verapamil for P-gp) to evaluate efflux pump involvement. Surface plasmon resonance (SPR) assays measure binding affinity to transport proteins like albumin .

How does the compound modulate oxidative stress pathways, and how can dose-dependent effects be quantified in cellular models?

Methodological Answer:
Treat HepG2 or SH-SY5Y cells with 0.1–100 µM compound for 24 hours. Quantify reactive oxygen species (ROS) via DCFH-DA fluorescence and glutathione (GSH) levels using Ellman’s reagent. Dose-response curves identify the threshold for antioxidant-to-pro-oxidative shifts . Combine with RNA-seq to profile Nrf2/Keap1 pathway activation. For in vivo validation, use murine models of oxidative stress (e.g., paraquat-induced) and measure 8-OHdG levels in urine as a DNA damage marker.

What crystallographic strategies are recommended to resolve the compound’s 3D structure and confirm regiochemistry?

Methodological Answer:
Grow single crystals via slow evaporation in DMSO/water (1:3). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELXT for initial phase estimation . Refine with SHELXL to model disorder in cyclopropyl groups. Validate hydrogen bonding (N-H···O=S) and π-π stacking between pyrazole and benzene rings. Compare experimental bond lengths/angles with DFT-optimized geometries .

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